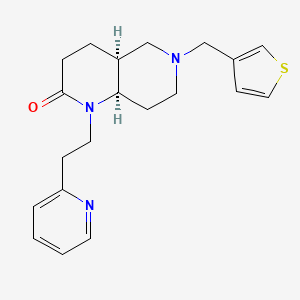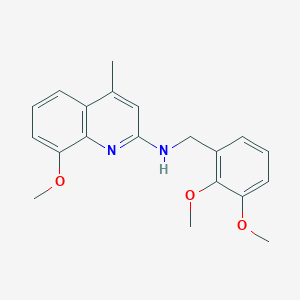
3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine, also known as MTCB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTCB is a bipiperidine derivative that has been synthesized through a multi-step process involving thiazole and morpholine.
Mécanisme D'action
The mechanism of action for 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine is not fully understood. However, it is believed that 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine acts on the central nervous system by modulating the release of certain neurotransmitters, such as dopamine and serotonin. 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has also been shown to interact with opioid receptors, which may contribute to its potential therapeutic effects in addiction and drug abuse disorders.
Biochemical and Physiological Effects:
3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has been shown to have various biochemical and physiological effects in animal models. One study found that 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine can reduce oxidative stress and inflammation in animal models of acute lung injury. Another study found that 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine can reduce the severity of seizures in animal models of epilepsy. Additionally, 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has several advantages for lab experiments, including its high purity and stability. However, 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine is a relatively new chemical compound, and its full range of potential therapeutic effects and limitations are not yet fully understood. Additionally, 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine is a complex compound that requires specialized equipment and expertise to synthesize and study.
Orientations Futures
There are several future directions for research on 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine. One area of research is the potential therapeutic applications of 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine in treating addiction and drug abuse disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine and its potential effects on the central nervous system. Finally, research is needed to determine the safety and efficacy of 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine in human clinical trials.
Méthodes De Synthèse
The synthesis of 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine involves a multi-step process that starts with the synthesis of the thiazole ring. The thiazole ring is then reacted with morpholine to form the morpholin-4-ylcarbonyl-thiazol-2-ylmethyl intermediate. The intermediate is then reacted with 1,4'-bipiperidine to form the final product, 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine.
Applications De Recherche Scientifique
3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has been studied for its potential therapeutic applications in various scientific research studies. One study found that 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has anti-inflammatory effects in animal models of acute lung injury. Another study found that 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine can reduce the severity of seizures in animal models of epilepsy. Additionally, 3-(morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine has been studied for its potential use in treating addiction and drug abuse disorders.
Propriétés
IUPAC Name |
morpholin-4-yl-[1-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c24-19(22-9-11-25-12-10-22)16-2-1-6-23(14-16)17-3-7-21(8-4-17)15-18-20-5-13-26-18/h5,13,16-17H,1-4,6-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWHBBXKMINEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=NC=CS3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine](/img/structure/B5294213.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methoxypiperidin-1-yl)nicotinamide](/img/structure/B5294221.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B5294223.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5294226.png)
![7-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5294228.png)
![N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5294231.png)
![1-ethyl-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methylpiperazin-2-one](/img/structure/B5294236.png)

![[2-(2-chloro-3,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5294268.png)
![2-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294270.png)
![8-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5294278.png)
![2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5294286.png)
![2,3,5-trimethyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294299.png)
